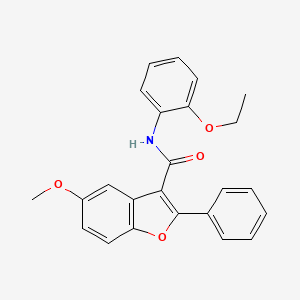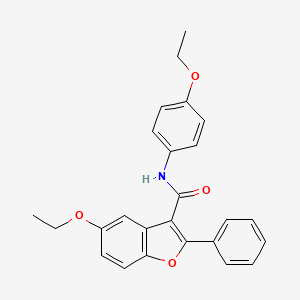
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide (DMMPBF) is a compound that has seen increasing interest in the scientific community due to its unique properties and potential applications. DMMPBF has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been investigated as an antioxidant, with studies showing that it has the potential to scavenge free radicals and protect cells from oxidative damage. This compound has also been studied for its potential to inhibit the growth of certain cancer cell lines, suggesting it may have applications in cancer therapy. Additionally, this compound has been used to study the role of the cannabinoid receptor CB1 in the brain, providing insights into the neurobiological mechanisms of action of cannabinoids.
Mécanisme D'action
The exact mechanism of action of N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is still being studied. However, current research suggests that this compound may act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. Additionally, this compound has been shown to interact with the cannabinoid receptor CB1, suggesting it may have a role in the regulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to scavenge free radicals and protect cells from oxidative damage, suggesting it may have applications in the prevention and treatment of oxidative stress-related diseases. Additionally, this compound has been found to inhibit the growth of certain cancer cell lines, indicating it may have applications in cancer therapy. This compound has also been shown to interact with the cannabinoid receptor CB1, suggesting it may have a role in the regulation of neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an accessible compound for laboratory use. Additionally, this compound is relatively non-toxic and has low volatility, making it safe to handle and store. However, this compound is a relatively unstable compound, making it difficult to store for long periods of time. Additionally, this compound is a relatively expensive compound, making it less accessible for laboratory use.
Orientations Futures
The potential future directions for N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide research are numerous. Future studies may focus on further exploring the antioxidant properties of this compound, as well as its potential applications in cancer therapy. Additionally, further research could be conducted to study the role of this compound in the regulation of neurotransmission. Finally, further studies could be conducted to explore the potential applications of this compound in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is synthesized via a multi-step reaction between 2,4-dimethylphenol, 4-methoxyphenol, and benzofuran-3-carboxylic acid. This reaction proceeds through several steps, beginning with the formation of the 2,4-dimethylphenol-4-methoxyphenol adduct. This adduct is then reacted with benzofuran-3-carboxylic acid to form the this compound product. This reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-5-11-21(16(2)13-15)26-25(27)23-20-14-19(29-4)10-12-22(20)30-24(23)17-6-8-18(28-3)9-7-17/h5-14H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVBNGKHVHADDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

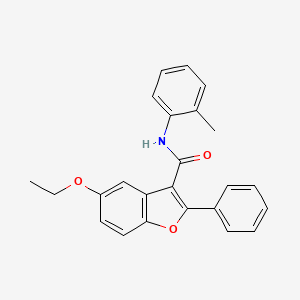
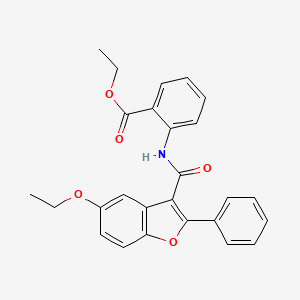
![ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6525172.png)



![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)

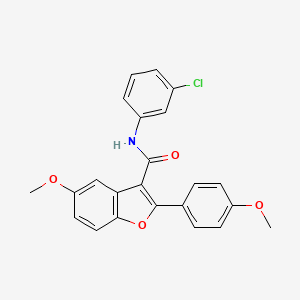
![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)
